molecular formula C15H12FNO3 B8320149 5-(4-Fluorobenzoyl)-2,3-dihydro-1H-pyrrolizine-1-carboxylic acid CAS No. 66635-90-3

5-(4-Fluorobenzoyl)-2,3-dihydro-1H-pyrrolizine-1-carboxylic acid

Cat. No.: B8320149
CAS No.: 66635-90-3
M. Wt: 273.26 g/mol
InChI Key: QLPSJIRLKUYLSZ-UHFFFAOYSA-N
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Description

5-(4-Fluorobenzoyl)-2,3-dihydro-1H-pyrrolizine-1-carboxylic acid is a useful research compound. Its molecular formula is C15H12FNO3 and its molecular weight is 273.26 g/mol. The purity is usually 95%.
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Properties

CAS No.

66635-90-3

Molecular Formula

C15H12FNO3

Molecular Weight

273.26 g/mol

IUPAC Name

5-(4-fluorobenzoyl)-2,3-dihydro-1H-pyrrolizine-1-carboxylic acid

InChI

InChI=1S/C15H12FNO3/c16-10-3-1-9(2-4-10)14(18)13-6-5-12-11(15(19)20)7-8-17(12)13/h1-6,11H,7-8H2,(H,19,20)

InChI Key

QLPSJIRLKUYLSZ-UHFFFAOYSA-N

Canonical SMILES

C1CN2C(=CC=C2C(=O)C3=CC=C(C=C3)F)C1C(=O)O

Origin of Product

United States

Synthesis routes and methods I

Procedure details

A solution of the mixture of dimethyl 5-(4-fluorobenzoyl)-1,2-dihydro-3H-pyrrolo[1,2-a]pyrrole-1,1-dicarboxylate and methyl 5-(4-fluorobenzoyl)-1,2-dihydro-3H-pyrrolo[1,2-a]pyrrole-1-carboxylate (0.200 g) in methanol (5 ml) and water (3 ml) containing potassium hydroxide (0.5 g) was heated at reflux temperature for 1 hour. The solvent was removed in vacuo, water was added to the residue and the solution was made acidic with 10% hydrochloric acid solution. The product was extracted into ethyl acetate, the extract was dried and evaporated. The solid residue on crystallization from ethyl acetate-hexane gave 5-(4-fluorobenzoyl)-1,2-dihydro-3H-pyrrolo[1,2-a]pyrrole-1-carboxylic acid (0.124 g, 80%) m.p. 163°. A mixed m.p. with an authentic specimen (m.p. 170°) had m.p. 165°. The IR spectrum was identical to that of the authentic sample.
Name
dimethyl 5-(4-fluorobenzoyl)-1,2-dihydro-3H-pyrrolo[1,2-a]pyrrole-1,1-dicarboxylate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
methyl 5-(4-fluorobenzoyl)-1,2-dihydro-3H-pyrrolo[1,2-a]pyrrole-1-carboxylate
Quantity
0.2 g
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One
Name
Quantity
3 mL
Type
solvent
Reaction Step One
Quantity
0.5 g
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

t-Butyl-5-(p-fluorobenzoyl)-7-t-butoxycarbonyl-1,2-dihydro-3H-pyrrolo[1,2-a]pyrrole-1-carboxylate (1 mmole) is dissolved in 5 ml of trifluoroacetic acid. The reaction mixture is heated at reflux for 5 hours before it is evaporated in vacuo to remove most of the solvent. The resulting oil is triturated with about 10 ml of water, filtered and dried in vacuo to afford 5-(p-fluorobenzoyl)-1,2-dihydro-3H-pyrrolo[1,2-a]pyrrole-1-carboxylic acid.
Name
t-Butyl-5-(p-fluorobenzoyl)-7-t-butoxycarbonyl-1,2-dihydro-3H-pyrrolo[1,2-a]pyrrole-1-carboxylate
Quantity
1 mmol
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One

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